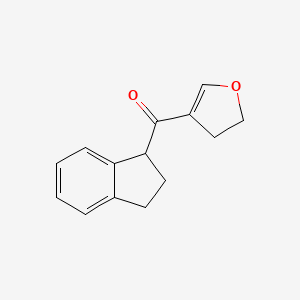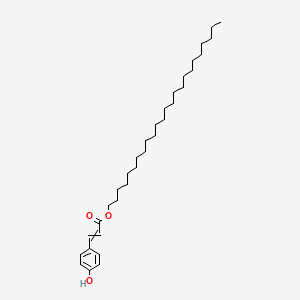
1-(2,2-Diethoxyethoxy)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diethoxyethoxy)octane is an organic compound with the molecular formula C14H30O3. It is a member of the class of compounds known as ethers, specifically a dialkyl ether. This compound is characterized by the presence of an octane chain attached to a diethoxyethoxy group. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,2-Diethoxyethoxy)octane can be synthesized through the reaction of octanol with diethoxyethane in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Diethoxyethoxy)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,2-Diethoxyethoxy)octane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Diethoxyethoxy)octane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its ether group can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxyethoxy)octane
- 1-(2-Ethoxyethoxy)octane
- 1-(2,2-Dimethoxyethoxy)octane
Uniqueness
1-(2,2-Diethoxyethoxy)octane is unique due to its specific ether structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
105744-08-9 |
|---|---|
Fórmula molecular |
C14H30O3 |
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
1-(2,2-diethoxyethoxy)octane |
InChI |
InChI=1S/C14H30O3/c1-4-7-8-9-10-11-12-15-13-14(16-5-2)17-6-3/h14H,4-13H2,1-3H3 |
Clave InChI |
CLACNUQUTNIFQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


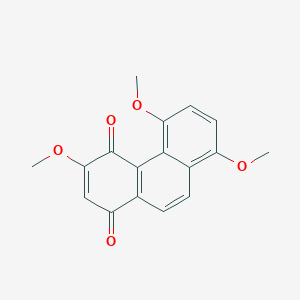
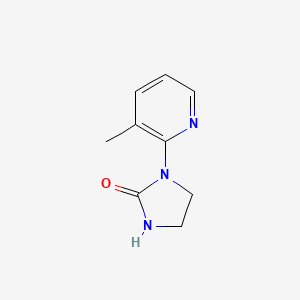
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)




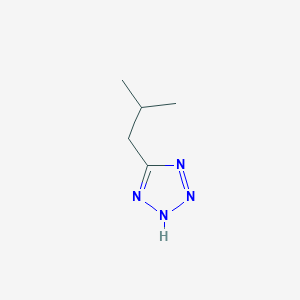
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)


